N-[1-(oxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)piperidine-1-carboxamide
Description
N-[1-(oxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a triazole moiety and an oxane (tetrahydropyran) group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-(oxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-13(15-3-2-10-23-12-15)18-16(22)20-7-4-14(5-8-20)11-21-9-6-17-19-21/h6,9,13-15H,2-5,7-8,10-12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGQXHOHQIPBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOC1)NC(=O)N2CCC(CC2)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted together.
Introduction of the Triazole Group: The triazole moiety is often introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Oxane Group: The oxane group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the oxane moiety.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine group on the piperidine ring with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The oxane group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while substitution of the oxane group can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(oxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole and piperidine moieties, which are known to interact with various biological targets.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. The triazole ring, in particular, is known for its bioactivity.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[1-(oxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptors in the nervous system, affecting neurotransmission. The oxane group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[1-(oxan-3-yl)ethyl]-4-(triazol-1-ylmethyl)piperidine-1-carboxamide: can be compared with other piperidine derivatives, such as piperidine-1-carboxamides and triazole-substituted piperidines.
Triazole derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole derivatives share similar bioactive properties.
Oxane-containing compounds: Tetrahydropyran derivatives are also structurally similar and can be used for comparison.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a triazole moiety, and an oxane group. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
